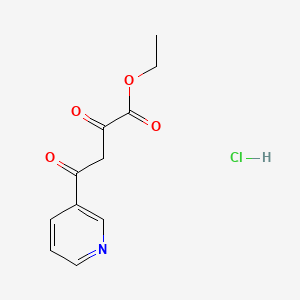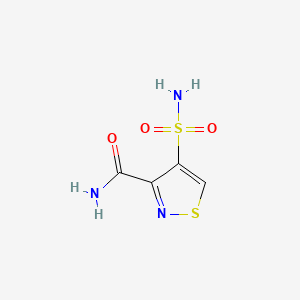
N-methyl-1,4-diazepane-1-carboxamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1,4-diazepane-1-carboxamide dihydrochloride, also known as MDH, is a chemical compound that has recently become a popular research tool for scientists in the fields of biochemistry, physiology, and drug development. MDH has a variety of unique properties, including high solubility, low toxicity, and a wide range of applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-methyl-1,4-diazepane-1-carboxamide dihydrochloride has a variety of applications in scientific research. It has been used as an enzyme inhibitor, as a potential drug target, and as a tool for studying the effects of drugs on the body. It has also been used to study the effects of various hormones on the body, and to investigate the effects of various drugs on the brain.
Wirkmechanismus
N-methyl-1,4-diazepane-1-carboxamide dihydrochloride works by blocking the action of enzymes that are involved in the metabolism of drugs. This action is thought to be due to the compound's ability to bind to the active site of the enzyme, preventing it from binding to the drug.
Biochemical and Physiological Effects
N-methyl-1,4-diazepane-1-carboxamide dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, as well as to reduce the absorption of drugs in the body. It has also been shown to reduce the activity of certain enzymes, and to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-1,4-diazepane-1-carboxamide dihydrochloride has a number of advantages for laboratory experiments, including its high solubility, low toxicity, and wide range of applications. However, it also has some limitations, such as its limited availability and its potential to interfere with other compounds in the experiment.
Zukünftige Richtungen
There are a number of potential future directions for N-methyl-1,4-diazepane-1-carboxamide dihydrochloride research. These include further investigations into its mechanism of action, its potential uses as an enzyme inhibitor, and its potential applications in drug development. Additionally, researchers are exploring its potential uses as an anti-inflammatory and anti-oxidant agent, as well as its potential applications in the treatment of various diseases. Finally, researchers are exploring its potential uses in the study of the effects of various hormones on the body.
Synthesemethoden
N-methyl-1,4-diazepane-1-carboxamide dihydrochloride can be synthesized using a number of different methods, including the reaction of 1,4-diazepane-1-carboxylic acid and methyl iodide, followed by hydrolysis of the resulting product. This method is the most commonly used for the synthesis of N-methyl-1,4-diazepane-1-carboxamide dihydrochloride, although other methods have been developed.
Eigenschaften
IUPAC Name |
N-methyl-1,4-diazepane-1-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-8-7(11)10-5-2-3-9-4-6-10;;/h9H,2-6H2,1H3,(H,8,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWORNMVXFACSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610616.png)
![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)
![lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)](/img/structure/B6610627.png)




![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)
![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)

![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
